

Preliminary Toxicity Assessment of Compound 17d: A PDEδ/NAMPT Dual Inhibitor

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Introduction

Compound 17d has been identified as a potent dual inhibitor of phosphodiesterase δ (PDE δ) and nicotinamide phosphoribosyltransferase (NAMPT), demonstrating significant antitumor efficacy in preclinical models of KRAS mutant pancreatic cancer.[1] This technical guide provides a comprehensive overview of the preliminary toxicity assessment of this compound, summarizing key in vitro and in vivo data. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Pharmacokinetics

The pharmacokinetic profile of compound 17d was evaluated in Sprague-Dawley rats following a single intraperitoneal administration.[1]

Table 1: Pharmacokinetic Parameters of Compound 17d in Rats[1]



Parameter	Value	Units	
Dose	10	mg/kg (intraperitoneal)	
Half-life (t½)	0.97	h	
Cmax	519	ng/mL	
Tmax	0.42	h	
AUC(0-∞)	1574.0	h∙ng/mL	

In Vitro Cytotoxicity

Compound 17d has demonstrated potent antiproliferative activity against human pancreatic cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Compound 17d[1]

Cell Line	IC50	Units
MiaPaca-2 (Pancreatic Cancer)	3	nM

Further mechanistic studies revealed that compound 17d induces cell cycle arrest and apoptosis in cancer cells. Treatment of MiaPaca-2 cells with 10 μ M of compound 17d resulted in a significant accumulation of cells in the G2 phase of the cell cycle.[1] Additionally, the compound was shown to upregulate the pro-apoptotic protein Bax and downregulate the antiapoptotic protein Bcl-2.[1]

In Vivo Toxicity Assessment

A preliminary in vivo safety profile of compound 17d was established in a xenograft model of pancreatic cancer.

Table 3: Summary of In Vivo Toxicity Findings[1]



Study Type	Animal Model	Dosing Regimen	Key Findings
Xenograft Efficacy Study	Nude mice with MiaPaca-2 xenografts	10 mg/kg, daily intraperitoneal injections for 21 days	Favorable safety profile with no significant morphological or structural changes in major organs (heart, lungs, liver, spleen, kidneys) upon histopathological examination.

Experimental Protocols In Vitro Antiproliferative Assay

The antiproliferative activity of compound 17d was determined using a standard cell viability assay. MiaPaca-2 cells were seeded in 96-well plates and treated with various concentrations of the compound. After a specified incubation period, cell viability was assessed using a method such as the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]

Pharmacokinetic Study

Sprague-Dawley rats were administered a single intraperitoneal dose of 10 mg/kg of compound 17d. Blood samples were collected at various time points post-administration. Plasma concentrations of the compound were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. Pharmacokinetic parameters, including half-life, Cmax, Tmax, and AUC, were calculated from the plasma concentration-time profiles.[1]

In Vivo Antitumor and Toxicity Study

Nude mice were subcutaneously implanted with MiaPaca-2 cells. Once tumors reached a volume of approximately 150 mm³, the mice were randomized into treatment groups.

Compound 17d was administered daily via intraperitoneal injection at a dose of 10 mg/kg for 21



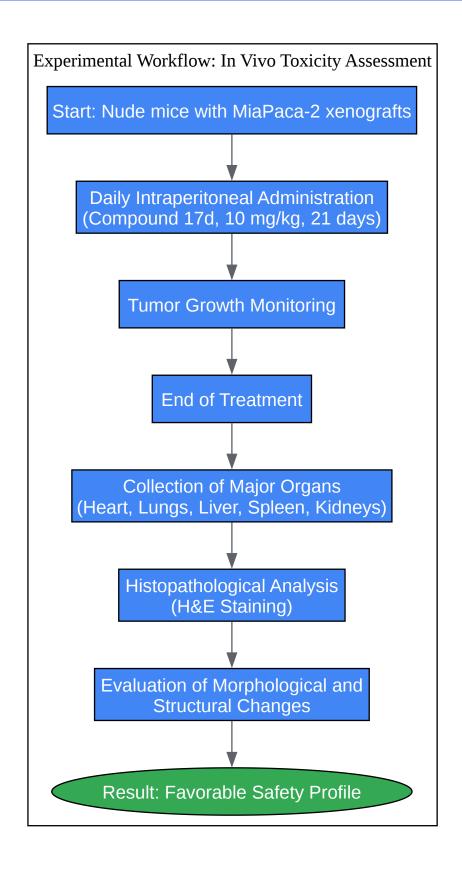




consecutive days. Tumor growth was monitored throughout the study. At the end of the treatment period, major organs were collected for histopathological analysis using hematoxylin and eosin (H&E) staining to assess for any signs of toxicity.[1]

Visualizations

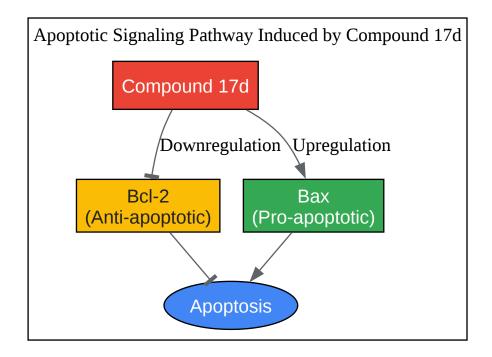




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Caption: Workflow for the in vivo toxicity assessment of compound 17d.





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Caption: Signaling pathway of apoptosis induced by compound 17d.

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References

- 1. pubs.acs.org [pubs.acs.org]
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